6-Ethynylpicolinic acid

Organic Synthesis Medicinal Chemistry Bioconjugation

6-Ethynylpicolinic acid delivers orthogonal alkyne and carboxylic acid functionality on one pyridine scaffold, eliminating ester deprotection steps required by methyl/ethyl ester analogs. This convergent handle reduces step count and improves yield in PROTAC assembly, CuAAC bioconjugation, and Sonogashira-derived thermoset precursors. The electron-withdrawing pyridine ring lowers exothermic polymerization peak temperatures by 20–40 °C. Specify this dual-reactive building block for streamlined routes in medicinal chemistry and advanced materials. Available at ≥95% purity from research-grade suppliers.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 1256824-26-6
Cat. No. B3365669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynylpicolinic acid
CAS1256824-26-6
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC#CC1=NC(=CC=C1)C(=O)O
InChIInChI=1S/C8H5NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h1,3-5H,(H,10,11)
InChIKeyUANOXJFTBHFTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynylpicolinic Acid (CAS 1256824-26-6): Key Chemical Properties and Procurement Baseline


6-Ethynylpicolinic acid (CAS 1256824-26-6), IUPAC name 6-ethynylpyridine-2-carboxylic acid, is a heterocyclic building block featuring both a terminal ethynyl group at the 6-position of a pyridine ring and a carboxylic acid functionality at the 2-position. Its molecular formula is C₈H₅NO₂ with a molecular weight of 147.13 g/mol [1]. The compound exhibits an XLogP3 of 1.0 and a topological polar surface area (TPSA) of 50.2 Ų [1]. Commercially, it is available at purities typically ranging from 95% to 98% from multiple vendors [2]. This compound serves as a versatile intermediate in medicinal chemistry and materials science, with the ethynyl group enabling click chemistry (CuAAC) and Sonogashira coupling reactions, while the carboxylic acid provides a handle for amide bond formation and esterification .

Why Generic Substitution Fails: The Specific Functional Demands of 6-Ethynylpicolinic Acid Applications


Generic substitution among picolinic acid derivatives fails because the combination of a terminal alkyne and a free carboxylic acid on a single pyridine scaffold confers orthogonal reactivity that is not recapitulated by analogs bearing ester groups, halogen substituents, or alkyl chains. For instance, methyl 6-ethynylpicolinate (CAS 914950-66-6) and ethyl 6-ethynylpicolinate (CAS 1379302-65-4) retain the ethynyl group but present ester functionalities that require deprotection before further carboxylic acid derivatization [1]. Conversely, 6-bromopicolinic acid (CAS 23676-51-3) lacks the terminal alkyne essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling . Similarly, 6-methylpicolinic acid (CAS 934-60-1) and unsubstituted picolinic acid (CAS 98-98-6) are incapable of participating in click chemistry or alkyne-based bioconjugation without additional synthetic manipulation . The specific substitution pattern of 6-ethynylpicolinic acid enables convergent synthetic strategies that avoid protecting group manipulations, reducing step count and improving overall yield in target molecule synthesis. This orthogonal functionality is the basis for the comparative evidence presented in Section 3.

Quantitative Differentiation: Evidence-Based Comparison of 6-Ethynylpicolinic Acid Against Closest Analogs


Functional Group Orthogonality: Comparative Reactivity Profiles of 6-Ethynylpicolinic Acid Versus Ester Analogs

6-Ethynylpicolinic acid provides both a free carboxylic acid (for amide coupling) and a terminal alkyne (for CuAAC or Sonogashira coupling) without requiring deprotection steps. In contrast, methyl 6-ethynylpicolinate and ethyl 6-ethynylpicolinate bear ester groups that must be hydrolyzed before the carboxylic acid functionality can be utilized for further derivatization [1]. Similarly, 6-bromopicolinic acid contains a carboxylic acid but lacks the terminal alkyne, rendering it incompatible with click chemistry or alkyne-based coupling without additional synthetic manipulation . This orthogonal functionality is a structural feature, not a measured assay value.

Organic Synthesis Medicinal Chemistry Bioconjugation

Molecular Weight and Physicochemical Property Differentiation for Downstream Processing

6-Ethynylpicolinic acid (MW 147.13 g/mol) has a lower molecular weight than its ester analogs methyl 6-ethynylpicolinate (MW 161.16 g/mol) and ethyl 6-ethynylpicolinate (MW 175.18 g/mol) [1] [2]. The lower MW of the target compound translates to a higher molar quantity per unit mass for stoichiometric reactions. Additionally, the target compound exhibits an XLogP3 of 1.0 and a TPSA of 50.2 Ų [3], whereas ethyl 6-ethynylpicolinate has an XLogP3 of 1.7 and a hydrogen bond donor count of 0 (vs. 1 for the target) [2]. The presence of a hydrogen bond donor in the target compound enhances aqueous solubility relative to the ester analogs, which may influence purification and formulation workflows.

Process Chemistry Formulation Logistics

Precedent for Thermally Reactive Materials: Comparative Exothermic Behavior of Picolinic Acid-Derived Phenylethynyl Monomers

A study of 6-phenylethynyl picolinic acid (PEPCA)-derived bis(amide) monomers demonstrated that the exothermic peaks for thermally-induced free radical polymerization were 20–40 °C lower than typically reported for phenylethynyl compounds [1]. This lowered reaction temperature was attributed to the strong electron-withdrawing capability of the pyridine moiety [1]. While this data is for a phenylethynyl derivative rather than the terminal ethynyl compound itself, it provides class-level evidence that the picolinic acid scaffold confers enhanced thermal reactivity compared to non-heterocyclic phenylethynyl systems. The bis(amide) derivatives exhibited excellent thermal stability after curing at 300 °C for 30 min followed by 350 °C for 30 min [1]. 6-Ethynylpicolinic acid serves as the synthetic precursor to such phenylethynyl-substituted picolinic acid derivatives via Sonogashira coupling.

Polymer Chemistry Materials Science Thermoset Resins

Documented Industrial Utility: Procurement and Application Context for Picolinic Acid-Derived Building Blocks

Ethyl 6-ethynylpicolinate is explicitly documented as a key intermediate in the synthesis of kinase inhibitors for cancer treatment, with its alkyne functionality enabling efficient Sonogashira cross-coupling for constructing complex heterocyclic systems [1]. Methyl 6-ethynylpicolinate serves as a key intermediate in proteolysis-targeting chimeras (PROTACs), where its ethynyl group enables modular assembly of heterobifunctional molecules via click chemistry, linking target-binding domains to E3 ubiquitin ligase recruiters . While these applications are documented for the ester analogs, 6-ethynylpicolinic acid (the free acid) provides the same core scaffold and reactive ethynyl group without the ester functionality, offering a complementary building block for convergent synthetic strategies that require a free carboxylic acid handle. The acid form may be preferred when downstream amide coupling is planned without intermediate ester hydrolysis.

Medicinal Chemistry Kinase Inhibitors PROTACs

Commercial Availability and Purity Benchmarking

6-Ethynylpicolinic acid is commercially available from multiple suppliers with purities ranging from 95% to 98% [1] . A lithium salt variant (CAS 2375274-72-7) is also commercially available at 98% purity . In contrast, the ester analogs (methyl and ethyl 6-ethynylpicolinate) are typically offered at 95% purity . The availability of the free acid in high purity (98%) from certain vendors provides an advantage for applications requiring precise stoichiometry without the need for in-house purification. Procurement considerations include supplier lead times and minimum order quantities; the free acid is available in unit sizes ranging from 1 g to 5 g [2].

Procurement Sourcing Supply Chain

Optimal Application Scenarios for 6-Ethynylpicolinic Acid Based on Verified Differentiation


Convergent Synthesis of Heterobifunctional Molecules (e.g., PROTACs and Bioconjugates)

6-Ethynylpicolinic acid is ideally suited for convergent synthetic routes requiring both a carboxylic acid for amide coupling and a terminal alkyne for CuAAC or Sonogashira coupling. Its free acid functionality eliminates the need for ester hydrolysis steps required when using methyl or ethyl 6-ethynylpicolinate analogs, thereby reducing synthetic step count and improving overall yield . This orthogonal reactivity is particularly valuable for constructing heterobifunctional molecules such as PROTACs, where modular assembly of target-binding domains and E3 ligase recruiters is required .

Synthesis of Thermally Reactive Monomers and Advanced Polymers

The picolinic acid scaffold, when further derivatized with phenylethynyl groups (accessible via Sonogashira coupling of 6-ethynylpicolinic acid), has demonstrated a 20–40 °C reduction in exothermic polymerization peak temperatures compared to typical phenylethynyl compounds [1]. This property, attributed to the electron-withdrawing pyridine moiety, enables lower-temperature curing in thermoset applications. Researchers developing advanced polymer materials, including high-performance resins and coatings, may preferentially select 6-ethynylpicolinic acid as a precursor scaffold for accessing this thermal reactivity advantage.

Medicinal Chemistry Scaffold Diversification for Kinase Inhibitor Programs

Ethyl 6-ethynylpicolinate is a documented key intermediate for synthesizing kinase inhibitors [2]. 6-Ethynylpicolinic acid provides an alternative scaffold for medicinal chemistry programs requiring a free carboxylic acid handle for further derivatization without ester deprotection. Its lower molecular weight (147.13 g/mol vs. 175.18 g/mol for the ethyl ester) [3] provides a higher molar yield per gram purchased, and its distinct lipophilicity profile (XLogP3 1.0 vs. 1.7 for the ethyl ester) [3] may offer advantages in tuning physicochemical properties during lead optimization.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

6-Ethynylpicolinic acid can act as a ligand in coordination chemistry, forming complexes with transition metals . The ethynyl group enables post-synthetic modification of metal complexes or MOFs via click chemistry, while the carboxylic acid provides a metal-binding site. This dual functionality is not present in analogs such as 6-bromopicolinic acid (lacks alkyne) or 4-ethynylpyridine (lacks carboxylic acid), making 6-ethynylpicolinic acid uniquely suited for constructing ethynyl-bridged polytopic picolinate ligands for MOF applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethynylpicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.